N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyano group, a tetrahydrobenzothiophene ring, and a naphthylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: Starting with a suitable thiophene precursor, the benzothiophene ring is formed through cyclization reactions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.
Attachment of the Naphthylacetamide Moiety: The final step involves the coupling of the naphthylacetamide group to the benzothiophene ring through amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanogen bromide (CNBr), N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide can be compared with other benzothiophene derivatives and naphthylacetamide compounds. Similar compounds include:
Benzothiophene Derivatives: Compounds with similar benzothiophene rings but different substituents.
Naphthylacetamide Compounds: Molecules with the naphthylacetamide moiety but varying additional functional groups.
Uniqueness
The unique combination of the cyano group, tetrahydrobenzothiophene ring, and naphthylacetamide moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c22-13-18-17-10-3-4-11-19(17)25-21(18)23-20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9H,3-4,10-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQVPNFSMEJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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